molecular formula C11H8FNO3 B7959462 Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate CAS No. 89204-88-6

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate

Cat. No. B7959462
CAS RN: 89204-88-6
M. Wt: 221.18 g/mol
InChI Key: HFWAFZUMBFHRDN-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Oxazole Derivatives : Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is used in synthesizing various oxazole derivatives, which have shown potential in fluorescence and photophysical applications. These compounds can be used as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity (Ferreira et al., 2010).

  • Inhibitory Activity on Blood Platelet Aggregation : Some derivatives of this compound have been studied for their inhibitory activity on blood platelet aggregation. Certain compounds demonstrated an inhibitory activity comparable to aspirin, indicating potential therapeutic applications (Ozaki et al., 1983).

  • Use in Nucleophilic Aromatic Substitution : It has been observed that oxazoles substituted with fluorophenyl groups can activate ortho-leaving groups in nucleophilic aromatic substitution. This property makes this compound a valuable synthon in synthetic chemistry (Cram et al., 1987).

  • Anticancer Activity : Some derivatives of this compound have been synthesized and tested for anticancer activity. Certain compounds showed potent cytotoxic activity against various human cancer cell lines, suggesting their potential in cancer treatment (Pilyo et al., 2020).

  • Synthesis of Natural Products : this compound has been used in the total synthesis of natural products like siphonazoles. These compounds have unique structures and potential biological activities, highlighting the versatility of oxazole derivatives in synthesizing complex organic molecules (Zhang et al., 2009).

properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAFZUMBFHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534998
Record name Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89204-88-6
Record name Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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